tert-Butyl 3-amino-5-(4-fluorobenzyl)picolinate
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Overview
Description
tert-Butyl 3-amino-5-(4-fluorobenzyl)picolinate: is a chemical compound with the molecular formula C₁₇H₁₉FN₂O₂ and a molecular weight of 302.34 g/mol . This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a fluorobenzyl group attached to a picolinate core. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-5-(4-fluorobenzyl)picolinate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Picolinate Core: The picolinate core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.
tert-Butyl Ester Formation: The tert-butyl ester group is typically introduced through esterification using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the picolinate core or the fluorobenzyl group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Reduced picolinate or fluorobenzyl derivatives.
Substitution Products: Compounds with substituted fluorobenzyl groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and biochemical pathways involving picolinate derivatives.
Medicine:
Drug Development:
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-5-(4-fluorobenzyl)picolinate involves its interaction with specific molecular targets. The amino group and the picolinate core can form hydrogen bonds and coordinate with metal ions, respectively. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
- tert-Butyl 3-amino-5-(4-chlorobenzyl)picolinate
- tert-Butyl 3-amino-5-(4-methylbenzyl)picolinate
- tert-Butyl 3-amino-5-(4-bromobenzyl)picolinate
Comparison:
- tert-Butyl 3-amino-5-(4-fluorobenzyl)picolinate is unique due to the presence of the fluorine atom, which can significantly affect its reactivity and interactions compared to its chloro, methyl, and bromo analogs. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it more suitable for specific applications .
Properties
Molecular Formula |
C17H19FN2O2 |
---|---|
Molecular Weight |
302.34 g/mol |
IUPAC Name |
tert-butyl 3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C17H19FN2O2/c1-17(2,3)22-16(21)15-14(19)9-12(10-20-15)8-11-4-6-13(18)7-5-11/h4-7,9-10H,8,19H2,1-3H3 |
InChI Key |
MAJAXIIWWMUQST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=N1)CC2=CC=C(C=C2)F)N |
Origin of Product |
United States |
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